![molecular formula C12H24ClN3O2 B13514246 Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[321]octane-4-carboxylate hydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazabicyclo[3.2.1]octane derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride .
Uniqueness
What sets tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride apart is its specific substitution pattern and stereochemistry, which can confer unique properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C12H24ClN3O2 |
|---|---|
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(6-13)14-5-4-9(15)7-14;/h9-10H,4-8,13H2,1-3H3;1H |
Clave InChI |
FKKABQHXGNBTNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(N2CCC1C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


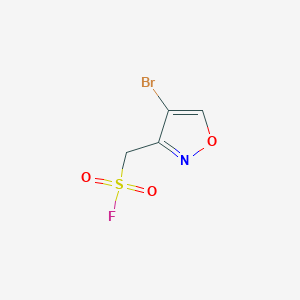

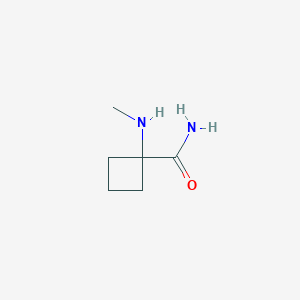
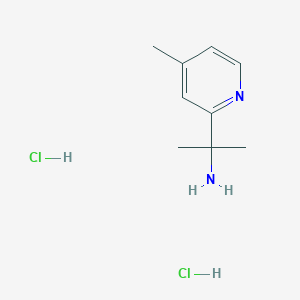
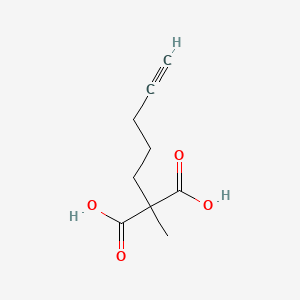
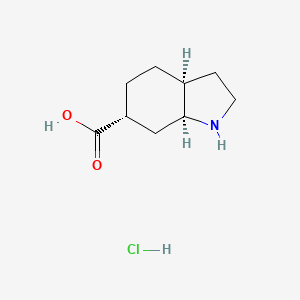
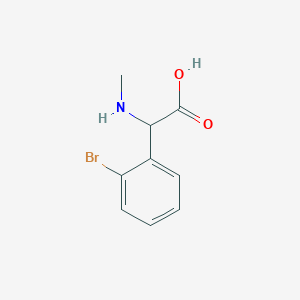
![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
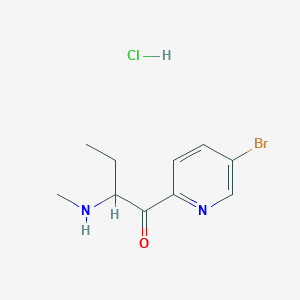
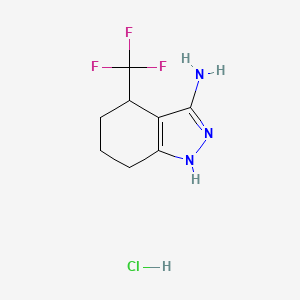

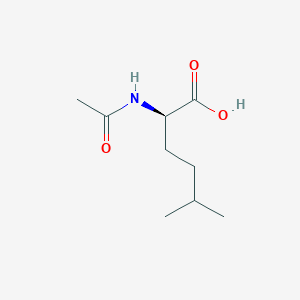
amino}acetic acid hydrochloride](/img/structure/B13514235.png)

